(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one
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Overview
Description
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a bromobenzyl group, and a propenone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable alkylating agent, such as benzyl chloride, under basic conditions.
Bromobenzylation: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine intermediate reacts with 4-bromobenzyl chloride in the presence of a base like potassium carbonate.
Propenone Formation: The final step involves the condensation of the bromobenzylated piperazine with 4-hydroxybenzaldehyde and an appropriate ketone under acidic or basic conditions to form the propenone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-benzylpiperazino)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propen-1-one
- (E)-1-(4-benzylpiperazino)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-2-propen-1-one
Uniqueness
(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O2/c28-25-11-6-24(7-12-25)21-32-26-13-8-22(9-14-26)10-15-27(31)30-18-16-29(17-19-30)20-23-4-2-1-3-5-23/h1-15H,16-21H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRUSKLEGLBEO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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